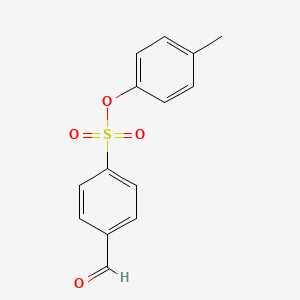![molecular formula C22H19N3O2 B15011018 3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dihydro-2H-isoindol-2-yl)-N’-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core linked to an isoindoline moiety and a hydroxyphenyl group, making it a subject of interest in organic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dihydro-2H-isoindol-2-yl)-N’-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-dihydro-2H-isoindol-2-yl)-N’-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1,3-dihydro-2H-isoindol-2-yl)-N’-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dihydro-2H-isoindol-2-yl)-N’-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its hydroxyphenyl group can form hydrogen bonds with active site residues, while the isoindoline moiety can engage in π-π interactions with aromatic amino acids. These interactions can lead to the inhibition or activation of the target proteins, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
3-(1,3-dihydro-2H-isoindol-2-yl)-N’-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide is unique due to its combination of a benzohydrazide core with an isoindoline moiety and a hydroxyphenyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H19N3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-(1,3-dihydroisoindol-2-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O2/c26-21-10-3-5-16(11-21)13-23-24-22(27)17-8-4-9-20(12-17)25-14-18-6-1-2-7-19(18)15-25/h1-13,26H,14-15H2,(H,24,27)/b23-13- |
Clave InChI |
JGZKWYMCEHCINO-QRVIBDJDSA-N |
SMILES isomérico |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)N/N=C\C4=CC(=CC=C4)O |
SMILES canónico |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)
![3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
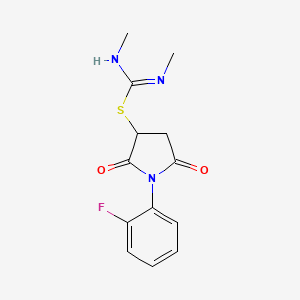
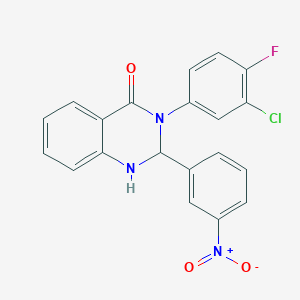
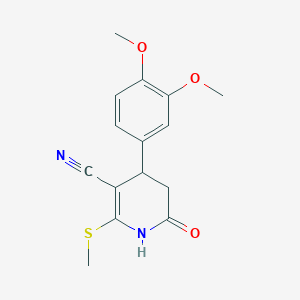
![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
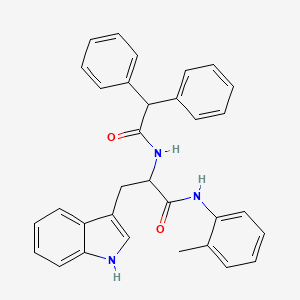
methanone](/img/structure/B15011006.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
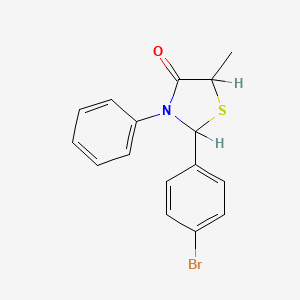
![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
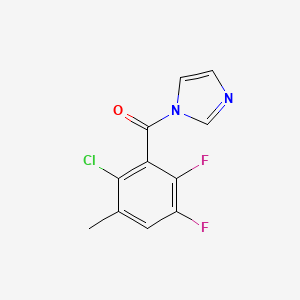
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
